![molecular formula C18H16N2O3 B3203778 3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid CAS No. 1021535-38-5](/img/structure/B3203778.png)
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid
Overview
Description
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNQ belongs to the class of naphthyridine compounds and is commonly used as an electron acceptor in various biochemical and physiological studies.
Mechanism of Action
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid acts as an electron acceptor by accepting electrons from various electron donors, such as NADH and succinate. This process leads to the formation of superoxide anions, which can cause oxidative damage to cells. This compound has also been shown to inhibit the activity of various enzymes, such as succinate dehydrogenase and cytochrome c oxidase, by accepting electrons from their active sites.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and apoptosis in various cell types. It has also been shown to disrupt mitochondrial function and inhibit ATP production. This compound-induced oxidative stress has been implicated in various disease states, such as Parkinson's disease, Alzheimer's disease, and cancer.
Advantages and Limitations for Lab Experiments
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid is a highly reactive compound that can be easily oxidized and reduced, making it a useful tool for investigating electron transfer reactions. It is also relatively stable and can be stored for extended periods of time. However, this compound is highly toxic and can cause oxidative damage to cells, making it important to use appropriate safety precautions when handling the compound.
Future Directions
Future research on 3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid could focus on its potential applications in the development of new drugs for the treatment of various diseases. This compound could also be used as a tool for investigating the role of oxidative stress in disease states and for identifying potential targets for therapeutic intervention. Additionally, further research could be conducted to investigate the mechanism of action of this compound and its effects on various enzymes and proteins.
Scientific Research Applications
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid has been widely used in scientific research as an electron acceptor in various biochemical and physiological studies. It is commonly used in studies related to oxidative stress, mitochondrial function, and redox signaling. This compound is also used as a probe for studying electron transfer reactions and as a tool for investigating the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
3-(1,7-dimethyl-2-oxo-1,6-naphthyridin-3-yl)-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-4-5-12(18(22)23)7-14(10)15-8-13-9-19-11(2)6-16(13)20(3)17(15)21/h4-9H,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLTVJKTDFSAAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC3=C(C=C(N=C3)C)N(C2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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